A Technical Guide to N-(Acetyl-d3)-S-benzyl-L-cysteine: Properties, Applications, and Experimental Protocols
A Technical Guide to N-(Acetyl-d3)-S-benzyl-L-cysteine: Properties, Applications, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterium-labeled stable isotope used extensively in quantitative analytical studies. It details the compound's chemical and physical properties, its primary application as an internal standard in mass spectrometry, and generalized experimental protocols for its use. This guide is intended to serve as a key resource for researchers in pharmacology, toxicology, and metabolic research.
Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is the isotopically labeled form of N-Acetyl-S-benzyl-L-cysteine, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a mass shift of +3 Da, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] Its non-labeled analogue is a mercapturic acid, a type of conjugate formed during the metabolism of xenobiotics, such as toluene (B28343).[2][3] Given its stability and co-elution characteristics with the native analyte, N-(Acetyl-d3)-S-benzyl-L-cysteine is a critical tool for accurately quantifying its unlabeled counterpart in complex biological matrices.[1][4]
Chemical and Physical Properties
The fundamental properties of N-(Acetyl-d3)-S-benzyl-L-cysteine are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Citation(s) |
| CAS Number | 201404-15-1 | [2][5][6][7] |
| Molecular Formula | C₁₂H₁₂D₃NO₃S | [5][6][8] |
| Molecular Weight | 256.34 g/mol | [2][9] |
| IUPAC Name | (2R)-3-(benzylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | [2] |
| Synonyms | Benzylmercapturic-d3 Acid, (Acetyl-d3) Benzyl (B1604629) Cysteine | [5][7] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 142-144 °C | [8] |
| Purity | Typically >95% (as determined by HPLC) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [8] |
| Storage Conditions | +4°C or Refrigerator | [2][8] |
| Unlabeled CAS | 19542-77-9 (for N-Acetyl-S-benzyl-L-cysteine) | [2] |
Application in Quantitative Analysis
The primary application of N-(Acetyl-d3)-S-benzyl-L-cysteine is as an internal standard (IS) in analytical assays, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is considered the gold standard for quantification because it compensates for variations that can occur during sample preparation, injection, and ionization.[1]
The key advantages are:
-
Similar Chemical Behavior: The deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during extraction and chromatographic separation.
-
Distinct Mass: Its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, yet it typically co-elutes chromatographically.
-
Improved Accuracy and Precision: By normalizing the response of the target analyte to the response of the known concentration of the IS, the method's accuracy and reproducibility are significantly enhanced.
This compound is particularly relevant in studies of toluene metabolism, where S-benzylmercapturic acid is a known urinary biomarker of exposure.
Experimental Workflows and Protocols
The following diagram illustrates a typical workflow for the quantification of N-Acetyl-S-benzyl-L-cysteine in a biological sample using its deuterated analogue as an internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
This protocol provides a generalized methodology for the workflow described above. Specific parameters (e.g., column type, mobile phases, extraction solvents) must be optimized for the specific matrix and instrumentation.
-
Preparation of Standards: Prepare a stock solution of N-(Acetyl-d3)-S-benzyl-L-cysteine in a suitable solvent (e.g., methanol). From this, create a working solution at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte (N-Acetyl-S-benzyl-L-cysteine) into a blank biological matrix (e.g., drug-free urine).
-
Sample Preparation:
-
Thaw biological samples (calibrators, quality controls, and unknowns).
-
Aliquot a precise volume (e.g., 100 µL) of each sample into a microcentrifuge tube.
-
Spike each sample with a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Perform protein precipitation (if using plasma) or a sample clean-up step like solid-phase extraction (SPE) to remove interferences.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., C18).
-
Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Processing:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard for each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear regression curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
A specific, detailed synthesis protocol for N-(Acetyl-d3)-S-benzyl-L-cysteine is not widely published. However, it can be synthesized by adapting established methods for N-acetylation of amino acids.[10][11] The key modification is the use of deuterated acetic anhydride (B1165640).
-
Starting Material: Begin with S-benzyl-L-cysteine.
-
Acylation Reaction: Dissolve S-benzyl-L-cysteine in a suitable solvent system (e.g., aqueous tetrahydrofuran (B95107) or acetic acid).
-
Reagent Addition: Slowly add (Acetyl-d3)acetic anhydride (deuterated acetic anhydride) to the solution while stirring. The reaction is often performed under controlled temperature (e.g., 50-70°C) and pH conditions (adjusted with a base like sodium hydroxide).[12]
-
Reaction Monitoring: Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture.
-
Acidify the solution to precipitate the N-acetylated product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the product from a suitable solvent mixture (e.g., ethanol/water) to obtain the purified N-(Acetyl-d3)-S-benzyl-L-cysteine.[10]
-
**Disclaimer: This is a generalized protocol. The synthesis of labeled compounds should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.
Metabolic Context and Related Compounds
While N-(Acetyl-d3)-S-benzyl-L-cysteine is an analytical tool, its unlabeled analogue is part of a significant metabolic pathway. N-acetyl-S-benzyl-L-cysteine is a mercapturic acid, which is the final product of a detoxification pathway where glutathione (B108866) is conjugated with electrophilic xenobiotics.[13]
Furthermore, the parent compound S-benzyl-L-cysteine (SBC) has been shown to be an inhibitor of the sulfur assimilation pathway in plants by targeting the enzyme O-acetylserine(thiol) lyase (OAS-TL).[14][15] This pathway is crucial for the synthesis of L-cysteine. While this activity is primarily studied in plant physiology, understanding the biological interactions of the core structure can provide valuable context for researchers in all fields.
Caption: Simplified mercapturic acid pathway for xenobiotic detoxification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Acetyl-d3)-S-benzyl-L-cysteine | LGC Standards [lgcstandards.com]
- 3. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemwhat.com [chemwhat.com]
- 6. N-(Acetyl-d3)-S-benzyl-L-cysteine Price at Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 201404-15-1 CAS MSDS (N-(Acetyl-d3)-S-benzyl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. biocompare.com [biocompare.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]
- 13. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
